Dihydro Homocapsaicin II is a capsaicinoid compound, a class of chemical compounds responsible for the pungency of chili peppers. It is structurally related to homocapsaicin, differing primarily in its saturation level. Capsaicinoids like Dihydro Homocapsaicin II are notable for their potential health benefits and applications in various fields, including food science and pharmacology.
Dihydro Homocapsaicin II is derived from the hydrogenation of homocapsaicin, which is typically extracted from hot peppers. The primary source of capsaicinoids is the Capsicum genus of plants, particularly Capsicum annuum and Capsicum frutescens. These plants are cultivated globally for their culinary and medicinal properties.
Dihydro Homocapsaicin II falls under the classification of capsaicinoids, which are alkaloid compounds. They are categorized based on their structural features, including their carbon chain length and functional groups. Dihydro Homocapsaicin II specifically belongs to the group of dihydrocapsaicinoids, characterized by the presence of hydrogenated double bonds compared to their non-hydrogenated counterparts.
The synthesis of Dihydro Homocapsaicin II typically involves hydrogenating homocapsaicin using a hydrogenation catalyst. Various methods can be employed in this process:
The hydrogenation reaction generally occurs under controlled conditions, including specific temperature and pressure settings to optimize yield and purity. The reaction can be monitored using chromatographic techniques to assess the conversion rate from homocapsaicin to Dihydro Homocapsaicin II.
Dihydro Homocapsaicin II has a molecular formula of and features a structure that includes:
The compound's molecular weight is approximately 303.42 g/mol. Its structural formula indicates it has fewer double bonds than its precursor, homocapsaicin, which enhances its stability and solubility in various solvents.
Dihydro Homocapsaicin II can participate in various chemical reactions typical of capsaicinoids, including:
These reactions are often facilitated by specific catalysts or under particular environmental conditions (e.g., temperature, pH) that favor the desired pathways while minimizing by-products.
Dihydro Homocapsaicin II exerts its biological effects primarily through interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which is responsible for detecting heat and physical abrasion. The activation of this receptor leads to sensations of heat and pain, contributing to its pungent flavor profile.
Studies indicate that compounds like Dihydro Homocapsaicin II can modulate pain perception and have potential analgesic effects due to their ability to desensitize TRPV1 receptors over prolonged exposure .
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to characterize these properties accurately.
Dihydro Homocapsaicin II has several applications:
Dihydro Homocapsaicin II (C19H31NO3) is a saturated capsaicinoid alkaloid found in Capsicum species. It belongs to the vanillylamide subgroup of capsaicinoids, characterized by a vanillyl ring (4-hydroxy-3-methoxybenzyl) linked to a branched-chain fatty acid via an amide bond [10]. It typically comprises <1% of the total capsaicinoid profile in peppers, classifying it as a minor capsaicinoid alongside nordihydrocapsaicin and homocapsaicin [1] [2]. Its molecular weight is 321.46 g/mol, and it shares the core lipophilic, crystalline properties common to all capsaicinoids [10].
The identification of Dihydro Homocapsaicin II emerged during chromatographic analyses of capsaicinoid mixtures in the mid-20th century. Early studies by Bennett and Kirby (1968) first documented the presence of multiple homologs beyond capsaicin and dihydrocapsaicin in pepper placental tissue [2] [4]. Its structural elucidation was confirmed through advanced separation techniques (e.g., HPLC, UHPLC) developed in the 1990s–2010s, which resolved minor capsaicinoids with similar acyl chain lengths [5] . It occurs predominantly in high-pungency cultivars (e.g., C. chinense and C. frutescens), though at trace levels compared to dominant analogs [8].
Dihydro Homocapsaicin II is distinguished by its saturated 9-methyl-decanoic acid chain (Figure 1). Key structural comparisons include:
Table 1: Structural Differentiation of Key Capsaicinoids
Capsaicinoid | Acyl Chain Structure | Chain Length | Unsaturation | Branch Position | |
---|---|---|---|---|---|
Dihydro Homocapsaicin II | 9-Methyldecanoic acid | C10 | None | C9 | |
Homocapsaicin | 9-Methyldec-trans-6-enoic acid | C10 | Δ6 bond | C9 | |
Dihydrocapsaicin | 8-Methylnonanoic acid | C9 | None | C8 | |
Capsaicin | 8-Methyl-trans-6-nonenoic acid | C9 | Δ6 bond | C8 | [1] [2] [10] |
This saturated C10 chain confers greater hydrophobicity (logP ≈ 5.8) than dihydrocapsaicin (logP ≈ 5.2) and reduces structural flexibility versus homocapsaicin’s unsaturated chain [9] [10]. The methyl branch at C9 sterically hinders enzyme binding during biosynthesis, contributing to its low natural abundance .
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